molecular formula C15H23B B1335266 1-(Bromomethyl)-3,5-di-tert-butylbenzene CAS No. 62938-08-3

1-(Bromomethyl)-3,5-di-tert-butylbenzene

Cat. No. B1335266
CAS RN: 62938-08-3
M. Wt: 283.25 g/mol
InChI Key: SNRYBGHMHAJTTM-UHFFFAOYSA-N
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Description

Bromomethyl compounds, such as 1-(Bromomethyl)-2-methoxybenzene , are organic building blocks often used in the preparation of various chemical compounds. They are typically solid at normal temperature and pressure and can be used as electrophilic reagents in common alkylation reactions .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves a straightforward procedure starting from a suitable precursor . For example, the synthesis of 1-(bromomethyl)-3,5-dimethoxybenzene was carried out through a three-step procedure starting from 3,5-dihydroxybenzoic acid .


Molecular Structure Analysis

Bromomethyl compounds typically consist of a benzene ring substituted with a bromomethyl group . The exact structure would depend on the specific compound and its substituents .


Chemical Reactions Analysis

Bromomethyl compounds are often used as reagents for introducing benzyl groups . They can participate in various chemical reactions, including alkylation reactions .


Physical And Chemical Properties Analysis

Bromomethyl compounds are typically colorless liquids with lachrymatory properties . They are often used as reagents due to their reactivity .

Scientific Research Applications

Synthesis and Derivatives

1-(Bromomethyl)-3,5-di-tert-butylbenzene plays a significant role in the synthesis of various chemical derivatives. For instance, it has been used in the preparation of 1,3-Di-tert-butylbenzene, which can be transformed into arylphosphines, demonstrating its utility in organic synthesis (Komen & Bickelhaupt, 1996).

Reaction Mechanisms

The compound has been studied to understand the effect of solvents on the lithium-bromine exchange of aryl bromides, providing insights into reaction mechanisms involving n-BuLi and t-BuLi. This research has implications for organic chemistry, particularly in the field of halogenation and metallation reactions (Bailey et al., 2006).

Organometallic Chemistry

In organometallic chemistry, derivatives of 1-(Bromomethyl)-3,5-di-tert-butylbenzene have been synthesized and characterized. For example, the synthesis of dimagnesiated aromatic compounds like 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene has been reported, showing the versatility of this compound in creating complex organometallic structures (Reck & Winter, 1997).

Structural Analysis

The structure and properties of bromo- and bromomethylsubstituted benzenes, including derivatives of 1-(Bromomethyl)-3,5-di-tert-butylbenzene, have been explored through X-ray structure determinations. This research contributes to our understanding of molecular interactions and packing in crystalline materials (Jones et al., 2012).

Polymer Chemistry

In the field of polymer chemistry, 1-(Bromomethyl)-3,5-di-tert-butylbenzene derivatives have been used in the synthesis of hyperbranched polyethers. This highlights the compound's role in creating polymers with specific properties, which could have applications in materials science (Uhrich et al., 1992).

Safety And Hazards

Bromomethyl compounds can be hazardous. They are often strong lachrymators and can be intensely irritating to skin and mucous membranes . Proper safety measures should be taken when handling these compounds .

properties

IUPAC Name

1-(bromomethyl)-3,5-ditert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Br/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRYBGHMHAJTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CBr)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403404
Record name 1-(Bromomethyl)-3,5-di-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3,5-di-tert-butylbenzene

CAS RN

62938-08-3
Record name 1-(Bromomethyl)-3,5-di-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Di-tert-butylbenzyl Bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,5-Bis(t-butyl)-1-methylbenzene (200 mg, 0.98 mmol) was dissolved in carbon tetrachloride (4 ml), and then N-bromosuccinimide (192 mg, 1.08 mmol) and AIBN (α,α′-azabisisobutyronitrile) (2 mg) were added thereto. The mixture was heated under reflux and stirred for 5 hours. The filtrate obtained from the filtration of the reaction mixture was evaporated under reduced pressure to give 170 mg (yield: 61%) of a pale yellow oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mg
Type
catalyst
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

3,5-Di-t-butyltoluene (5 g), N-bromosuccinimide (4.79 g) and azobisisobutyronitrile (20 mg) were dissolved in carbon tetrachloride (30 ml) and the solution was heated at reflux for 3 h. When cool, a white solid was removed by filtration, and the filtrate was concentrated yielding a yellow oil, which was used without further purification. 1H NMR (360 MHz, CDCl3) δ1.30 (18H, s, CH3), 4.45 (2H, s, CH2), 7.2 (2H, d, J=1.75 Hz, ArH), 7.4 (1H, s, ArH).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
C Viala, A Secchi, A Gourdon - European Journal of Organic …, 2002 - Wiley Online Library
A series of molecular landers comprising a central mobile part has been synthesised. The two rigid main boards consist of acenaphtho[1,2‐k]fluoranthene groups, each substituted in …
A Gourdon - European journal of organic chemistry, 1998 - Wiley Online Library
PAHs (molecular landers), 17.7 to 30 Å long, devised for the study of electron transport along a single molecular wire in an STM tip–molecule–electrode experiment, have been …
SJ Park, JE Jung, MK Kang, YH Na, HH Song… - Synthetic Metals, 2015 - Elsevier
A series of diketopyrrolopyrrole (DPP)-based conjugated polymers were synthesized with varied side groups such as alkyl and aryl side-chains on a DPP backbone. Their thermal, …
Number of citations: 2 www.sciencedirect.com
S Kimura, E Bill, E Bothe, T Weyhermüller… - Journal of the …, 2001 - ACS Publications
Three hexadentate, asymmetric pendent arm macrocycles containing a 1,4,7-triazacyclononane-1,4-diacetate backbone and a third, N-bound phenolate or thiophenolate arm have …
Number of citations: 153 pubs.acs.org
M Skibiński, R Gómez, E Lork, VA Azov - Tetrahedron, 2009 - Elsevier
Several new molecular tweezers with tetrathiafulvalene (TTF) arms as well as mono-TTF derivatives bearing 3,5-di-tert-butylbenzylthio groups to provide enhanced solubility were …
Number of citations: 51 www.sciencedirect.com
S Stas, S Sergeyev, Y Geerts - Tetrahedron, 2010 - Elsevier
Herein we disclose an easily applicable method for the synthesis of diketopyrrolopyrrole (DPP) derivatives comprising bithiophene moieties, with different substituents on the nitrogen …
Number of citations: 71 www.sciencedirect.com
E Bonnefille, S Mazières, N Saffon, C Couret - Journal of Organometallic …, 2009 - Elsevier
Reactivity of a germa-alkyne: Evidence for a germanone intermediate in the hydrolysis and alcoholysis processes - ScienceDirect Skip to main contentSkip to article Elsevier logo …
Number of citations: 13 www.sciencedirect.com
B Barszcz, K Kędzierski, WT Oh, TD Kim - Journal of Luminescence, 2018 - Elsevier
Two diketopyrrolopyrrole derivatives (DPPs) with spatial substituents (di-tert-butylbenzyl groups) and alkyl chains have been synthesized and investigated using DFT and TD-DFT …
Number of citations: 2 www.sciencedirect.com
G Shigeng, J Tang, D Zhang, Q Wang, Z Chen… - Journal of …, 2012 - Elsevier
A pair of novel palladium complexes {[(1S,2S)-L]PdBr 2 } and {[(1R,2R)-L]PdBr 2 } of chiral di-N-heterocyclic carbene ligands derived from chiral 1,2-cyclohexanediamine have been …
Number of citations: 37 www.sciencedirect.com
JA Killion - 2017 - ideals.illinois.edu
Inspired by work in our group using low-coordinate Co (I) complexes for amination of aryl halides, a Co (acac) 3¬/PN precatalyst was developed and optimized for catalytic Kumada …
Number of citations: 0 www.ideals.illinois.edu

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